

spectroscopic analysis of triallyl trimellitate (NMR, IR, MS)

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An In-Depth Technical Guide to the Spectroscopic Analysis of Triallyl Trimellitate

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and chemical properties of molecules is paramount. **Triallyl trimellitate** (TATM), with its applications as a crosslinking agent and in polymer chemistry, necessitates a comprehensive spectroscopic characterization. This guide provides a detailed analysis of **triallyl trimellitate** using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with predicted data, detailed experimental protocols, and a workflow visualization.

Molecular Structure

Triallyl trimellitate (IUPAC name: tris(prop-2-enyl) benzene-1,2,4-tricarboxylate) is an aromatic ester with the chemical formula C₁₈H₁₈O₆ and a molecular weight of approximately 330.33 g/mol .[1][2] Its structure consists of a central benzene ring substituted with three carboxylate groups at positions 1, 2, and 4, each esterified with an allyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra, the following data is predicted based on established principles of NMR spectroscopy.

¹H NMR Spectroscopy



The proton NMR spectrum of **triallyl trimellitate** is expected to show distinct signals for the aromatic protons and the protons of the three allyl groups. The asymmetry of the substitution on the benzene ring renders the three aromatic protons chemically non-equivalent.

Table 1: Predicted ¹H NMR Data for **Triallyl Trimellitate** (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.3 - 8.5	d	1H	Aromatic H
~8.2 - 8.4	dd	1H	Aromatic H
~7.9 - 8.1	d	1H	Aromatic H
~5.9 - 6.1	m	3H	-CH=CH ₂
~5.2 - 5.4	m	6H	-CH=CH ₂
~4.8 - 5.0	d	6H	-O-CH ₂ -

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all 18 carbon atoms in the molecule. Due to symmetry, some carbons in the allyl groups are equivalent.

Table 2: Predicted ¹³C NMR Data for **Triallyl Trimellitate** (in CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~165 - 167	C=O (Ester)
~134 - 136	Aromatic C (quaternary)
~131 - 133	Aromatic CH
~128 - 130	Aromatic CH
~131 - 133	-CH=CH ₂
~118 - 120	-CH=CH ₂
~65 - 67	-O-CH ₂ -

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **triallyl trimellitate** is dominated by the characteristic absorptions of the ester and allyl groups.

Table 3: Expected FT-IR Absorption Bands for Triallyl Trimellitate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	=C-H stretch (aromatic and alkene)
~2980 - 2850	Medium	C-H stretch (aliphatic)
~1725	Strong	C=O stretch (ester carbonyl)
~1645	Medium	C=C stretch (alkene)
~1600, ~1470	Medium-Weak	C=C stretch (aromatic ring)
~1250 - 1100	Strong	C-O stretch (ester)
~990, ~920	Strong	=C-H bend (alkene out-of- plane)



Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

High-Resolution Mass Spectrometry (HRMS)

For C₁₈H₁₈O₆:

Calculated Monoisotopic Mass: 330.1103 Da

Observed [M+H]+: 331.1176 Da[1]

Fragmentation Pattern

Under electron ionization (EI) or electrospray ionization (ESI), **triallyl trimellitate** is expected to fragment. Key fragment ions observed in LC-MS analysis are presented below.

Table 4: Major Fragment Ions of Triallyl Trimellitate in MS

m/z	Possible Assignment
331.1176	[M+H]+ (Protonated molecular ion)
273.0757	[M - C₃H₅O] ⁺ (Loss of an allyloxy radical)
193.0131	[M - 2(C₃H₅O) - H]+ (Loss of two allyloxy groups)
81.0699	[C ₆ H ₅ O] ⁺
41.0386	[C₃H₅]+ (Allyl cation)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of triallyl trimellitate.

NMR Spectroscopy



- Sample Preparation: Dissolve approximately 10-20 mg of **triallyl trimellitate** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: -2 to 12 ppm.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse sequence: Proton-decoupled pulse experiment.
 - Spectral width: 0 to 220 ppm.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy

- Sample Preparation: As **triallyl trimellitate** is a liquid, the Attenuated Total Reflectance (ATR) method is ideal. Place a single drop of the neat liquid directly onto the ATR crystal (e.g., diamond or ZnSe).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:



Scan range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

- Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis.
 The instrument software will automatically subtract the background from the sample spectrum.
- Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of **triallyl trimellitate** (e.g., 10 μg/mL) in a suitable solvent system such as methanol or acetonitrile/water.
- Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system.
- Chromatographic Separation (Example):
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
 - Flow rate: 0.3 mL/min.
- Mass Spectrometry Parameters (ESI+):
 - Ionization mode: Electrospray Ionization, positive ion mode.
 - Capillary voltage: 3-4 kV.
 - Source temperature: 120-150 °C.
 - Scan range: m/z 50-500.



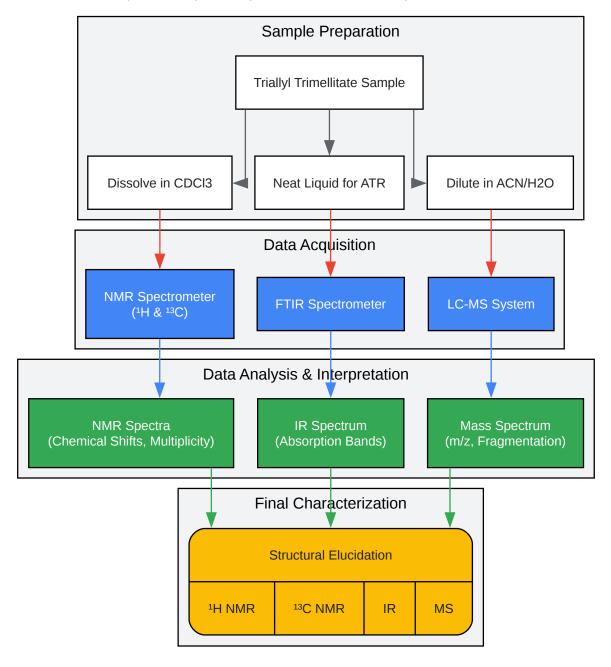
- For fragmentation data (MS/MS), select the precursor ion (m/z 331.1) and apply collisioninduced dissociation (CID) with varying collision energies.
- Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and identify the major fragment ions.

Workflow Visualization

The logical flow of spectroscopic analysis, from sample handling to final data interpretation, is crucial for systematic characterization.



Spectroscopic Analysis Workflow for Triallyl Trimellitate



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References

- 1. Triallyl trimellitate | C18H18O6 | CID 75903 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
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